4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid
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Overview
Description
4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pteridine ring: This is typically achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the trifluoroacetyl group: This step involves the reaction of the intermediate with trifluoroacetic anhydride in the presence of a base such as pyridine.
Coupling with benzoic acid: The final step involves the coupling of the pteridine intermediate with benzoic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical pathways. The trifluoroacetyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Methopterin: A pteridine derivative with similar structural features but different functional groups.
Pteroic Acid: Another pteridine derivative with a simpler structure.
Folic Acid: A well-known pteridine derivative with significant biological importance.
Properties
Molecular Formula |
C16H11F3N6O4 |
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Molecular Weight |
408.29 g/mol |
IUPAC Name |
4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5,10H,6H2,(H,27,28)(H2,20,24,26) |
InChI Key |
IDAABKSBSSTHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CC2=NC3C(=O)NC(=N)N=C3N=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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